molecular formula C19H22N8O2 B6461632 3-ethoxy-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine CAS No. 2548993-05-9

3-ethoxy-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine

Cat. No.: B6461632
CAS No.: 2548993-05-9
M. Wt: 394.4 g/mol
InChI Key: QXGPKYFNDPAJSZ-UHFFFAOYSA-N
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Description

The compound “3-ethoxy-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine” is a complex organic molecule that contains several heterocyclic rings, including a triazole and a pyridazine . It’s part of a class of compounds that have been studied for their biological activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings, including a 1,2,4-triazole and a pyridazine . These rings are isoelectronic with purines, making this class of compounds potential surrogates for purine in various applications .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, as well as optimization of its synthesis process. Additionally, its potential as a surrogate for purine in various applications could be further investigated .

Properties

IUPAC Name

(6-ethoxypyridazin-3-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-3-29-18-7-4-15(21-23-18)19(28)26-10-13-8-25(9-14(13)11-26)17-6-5-16-22-20-12(2)27(16)24-17/h4-7,13-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGPKYFNDPAJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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